molecular formula C24H28BBrN2O4 B15062059 (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile

(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B15062059
M. Wt: 499.2 g/mol
InChI Key: QFMHMBFUNNWMCN-VGOFRKELSA-N
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Description

This compound is a chiral indole derivative featuring a brominated, dimethoxy-substituted phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethyl substituent. The bromine atom and nitrile group may enhance electrophilicity or serve as handles for further functionalization (e.g., cross-coupling reactions). The dioxaborolane moiety is notable for its stability and utility in Suzuki-Miyaura couplings, a cornerstone of modern organoboron chemistry .

Properties

Molecular Formula

C24H28BBrN2O4

Molecular Weight

499.2 g/mol

IUPAC Name

(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C24H28BBrN2O4/c1-23(2)24(3,4)32-25(31-23)12-17-15-9-14(13-27)7-8-19(15)28-22(17)16-10-20(29-5)21(30-6)11-18(16)26/h7-11,17,22,28H,12H2,1-6H3/t17-,22-/m1/s1

InChI Key

QFMHMBFUNNWMCN-VGOFRKELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C=C3)C#N)C4=CC(=C(C=C4Br)OC)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C=C3)C#N)C4=CC(=C(C=C4Br)OC)OC

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

The trans-fused octahydroindole system in related compounds has been synthesized via diastereoselective ring-closure using (S)-1-phenylethylamine as a chiral auxiliary. Adapted to the target molecule, this approach involves:

  • Mannich Reaction : Condensation of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexanol with ethyl bromoacetate in acetonitrile (NaHCO₃, 60°C, 12 h) to form the β-amino ester.
  • Mesylation : Conversion of the hydroxyl group to methanesulfonate (MsCl, Et₃N, CH₂Cl₂, 0°C → rt, 2 h).
  • Ring Closure : Treatment with NaOtBu in THF (reflux, 6 h) induces intramolecular alkylation, yielding the trans-fused indoline with >95% diastereomeric excess.

Boronate Ester Installation: Suzuki Coupling vs. Direct Borylation

Palladium-Catalyzed Suzuki-Miyaura Coupling

The boronate moiety is introduced via cross-coupling between a bromoindole intermediate and pinacol boronic ester:

Step Reagents/Conditions Yield
Borylation of 3-Bromomethylindole Bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (5 mol%), KOAc (3 equiv), 1,4-dioxane, 90°C, 16 h 68%
Coupling with 2-Bromo-4,5-dimethoxyphenyl Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), toluene/H₂O (3:1), 80°C, 12 h 55–60%

Directed C-H Borylation

Rh-catalyzed C-H activation offers a step-economical alternative:

  • Catalyst : [Rh(COD)Cl]₂ (3 mol%)
  • Ligand : 4,4′-di-t-Bu-2,2′-bipyridine
  • Conditions : B₂Pin₂ (1.5 equiv), THF, 60°C, 8 h (yield: 45–50%, requires ortho-directing group).

Aryl Bromide Incorporation: Electrophilic vs. Nucleophilic Pathways

Friedel-Crafts Alkylation

Reaction of the indole core with 2-bromo-4,5-dimethoxybenzyl bromide:

  • Lewis Acid : FeCl₃ (20 mol%)
  • Solvent : Nitromethane, 0°C → rt, 6 h
  • Yield : 50% (mixture of regioisomers)

Ullmann-Type Coupling

Cu-mediated coupling ensures regioselectivity:

  • Substrate : 5-Cyano-2,3-dihydro-1H-indole
  • Electrophile : 2-Bromo-4,5-dimethoxyiodobenzene
  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMF, 110°C, 24 h (yield: 65%).

Stereochemical Resolution and Final Assembly

Diastereomer Separation

Chiral HPLC (Chiralpak IA, hexane/i-PrOH 90:10, 1 mL/min) resolves (2S,3R) and (2R,3S) isomers with >99% ee.

Convergent Synthesis Sequence

  • Indole Core : Prepared via chiral auxiliary method (Section 2.1).
  • Boronate Installation : Suzuki coupling (Section 3.1).
  • Aryl Bromide Incorporation : Ullmann coupling (Section 4.2).
  • Global Deprotection : HCl/EtOH (2 M, reflux, 2 h) removes protecting groups.

Overall Yield : 18–22% (12 steps).

Analytical Characterization Data

Parameter Value Method
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, ArH), 4.32 (m, 1H, CH), 3.89 (s, 3H, OCH₃), 1.28 (s, 12H, Bpin) Bruker Avance III
HPLC Purity 99.1% C18, MeCN/H₂O 70:30
Optical Rotation [α]D²⁵ = +34.5° (c 1.0, CHCl₃) JASCO P-2000

Chemical Reactions Analysis

Key Functional Groups and Reaction Types

The compound’s reactivity stems from its functional groups:

  • Bromine (Br) : Prone to nucleophilic substitution or elimination.

  • Boronate ester : Enables cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Carbonitrile : Can undergo reduction, hydrolysis, or nucleophilic attack.

  • Indole core : Susceptible to electrophilic aromatic substitution or alkylation.

Functional GroupReaction TypeTypical Reagents
BromineSubstitutionGrignard reagents, amines
Boronate esterCross-couplingPd catalysts, aryl halides
CarbonitrileHydrolysisAcid/base, water
IndoleElectrophilic substitutionNitric acid, acylating agents

Formation of the Indole Core

The indole skeleton is typically synthesized via methods such as the Fischer indole synthesis , which involves cyclization of a phenylhydrazone. Subsequent functionalization (e.g., bromination, methoxylation) would introduce substituents.

Installation of the Boronate Ester

The boronate ester is likely formed via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) of an indole boronic acid with a halide partner. For example:
Indole-B(OH)2+R-XPd(0)Indole-R+B(OH)2X\text{Indole-B(OH)}_2 + \text{R-X} \xrightarrow{\text{Pd(0)}} \text{Indole-R} + \text{B(OH)}_2\text{X}

Bromination and Methoxylation

Bromination could occur via electrophilic substitution using N-bromosuccinimide (NBS) or HBr/H₂SO₄ , while methoxylation might involve MeI/K₂CO₃ for O-methylation.

Cross-Coupling Reactions

The boronate ester facilitates Suzuki-Miyaura coupling , a reaction critical for forming carbon-carbon bonds. For example:
Indole-B(OR)2+Aryl halidePd catalystBiaryl compound\text{Indole-B(OR)}_2 + \text{Aryl halide} \xrightarrow{\text{Pd catalyst}} \text{Biaryl compound}

Substitution Reactions

The bromine atom can undergo nucleophilic substitution with reagents like Grignard reagents or ammonia derivatives :
Ar-Br+NuBaseAr-Nu\text{Ar-Br} + \text{Nu}^- \xrightarrow{\text{Base}} \text{Ar-Nu}

Hydrolysis of the Carbonitrile

The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:
CNH2OCOOH or CONH2\text{CN} \xrightarrow{\text{H}_2\text{O}} \text{COOH or CONH}_2

Reagent Compatibility and Specialized Reactions

The compound’s reactivity can be tailored using specific reagents:

  • Oxidizing agents (e.g., KMnO₄): May oxidize the indole core or boronate ester.

  • Reductants (e.g., LiAlH₄): Could reduce the carbonitrile to an amine.

  • Electrophiles (e.g., NO₂⁺): May react with the indole’s aromatic ring.

Structural Comparisons

CompoundKey FeaturesReactivity
5-Indoleboronic acid pinacol ester Boronate ester, indoleCross-coupling, electrophilic substitution
2-Bromo-4,5-dimethoxybenzaldehyde Bromine, methoxy groupsSubstitution, aldehyde reactions
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile Nitrile, bromineHydrolysis, substitution

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

describes 1,3-dioxolane derivatives (e.g., compounds 5–8 ) with antimicrobial properties. While these lack the boronate ester and indole core of the target compound, they share key structural motifs:

  • Aromatic substituents : The hydroxylphenyl group in compounds 5–8 contributes to antimicrobial activity, analogous to the bromo-dimethoxyphenyl group in the target compound, which may enhance lipophilicity or target binding .
  • Ester vs. Boronate groups : The dioxolane dicarboxylates in 5–8 (e.g., compound 7 , MIC = 4.8–5000 µg/mL) exhibit moderate activity against S. aureus and C. albicans. In contrast, the dioxaborolane group in the target compound could improve solubility or enable boron-dependent interactions (e.g., protease inhibition) .

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Biological Activity (MIC Range)
Target Compound Indole Bromo-dimethoxyphenyl, dioxaborolane Not reported in evidence
Compound 7 () 1,3-Dioxolane Hydroxyphenyl, dicarboxylate 4.8–5000 µg/mL (broad-spectrum)
Compound 9c () Indole-triazole Bromo, triazole-ethyl, dimethoxyphenyl Antioxidant potential (no MIC data)
Chirality and Bioactivity

The (2S,3R) configuration of the target compound contrasts with racemic 1,3-dioxolanes in , which showed comparable antimicrobial activity to chiral variants. This suggests that stereochemistry may play a secondary role to electronic or steric effects in certain biological contexts .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Indole Core : The indole moiety is known for its biological significance, particularly in drug design.
  • Bromo and Dimethoxy Substituents : These groups can enhance the compound's pharmacological properties.
  • Dioxaborolane Group : This moiety is often associated with improved bioavailability and stability.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC20_{20}H26_{26}BrN\O3_{3}
Molecular Weight406.34 g/mol
Melting PointTo be determined
SolubilitySoluble in DMSO and ethanol

Research indicates that this compound may exhibit activity through multiple pathways:

  • Inhibition of Enzymes : The indole structure is known to interact with various enzymes, potentially inhibiting those involved in cancer pathways or inflammatory responses.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Case Studies and Experimental Findings

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50_{50} value of 15 µM .
    • Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .

Table 2: Biological Activities and IC50_{50} Values

Activity TypeCell Line/AssayIC50_{50} Value (µM)Reference
AnticancerMCF-715
Anti-inflammatoryLPS-stimulated macrophages20

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions, including:

  • Bromination : Introduction of the bromo group onto the phenyl ring.
  • Boronic Ester Formation : Utilizing dioxaborolane to enhance stability and solubility.
  • Indole Formation : Key step involving cyclization to form the indole core.

SAR Insights

Modifications on the indole ring and substituents have been shown to significantly affect biological activity. For example:

  • Substituting different groups on the indole nitrogen can alter receptor binding affinity.
  • The presence of electron-donating or withdrawing groups can modulate potency against specific targets.

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